Product packaging for 2-cyclohexyl-N-methylcyclohexan-1-amine(Cat. No.:)

2-cyclohexyl-N-methylcyclohexan-1-amine

Cat. No.: B13257477
M. Wt: 195.34 g/mol
InChI Key: ZCJLHKBUYNPWLZ-UHFFFAOYSA-N
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Description

Contextualization within Diamine and Cyclohexylamine (B46788) Chemistry

Cyclohexylamines are a class of organic compounds characterized by a cyclohexyl ring bonded to an amine group. They are aliphatic amines and generally exhibit basic properties. The chemistry of cyclohexylamines is diverse, with applications ranging from corrosion inhibitors to intermediates in the synthesis of pharmaceuticals and agrochemicals.

2-Cyclohexyl-N-methylcyclohexan-1-amine, with its two cyclohexyl groups, can be viewed within the broader context of dicyclohexylamines. However, the presence of a methyl group on the nitrogen atom distinguishes it as a tertiary amine, influencing its reactivity and physical properties. Unlike primary or secondary amines, the nitrogen atom in this compound is not bonded to any hydrogen atoms, which precludes it from participating in certain hydrogen bonding interactions and reactions that require an N-H bond.

The structure also bears a conceptual relationship to diamines, particularly those with bulky substituents that modulate the availability of the lone pair of electrons on the nitrogen atoms. While not a diamine in the traditional sense of having two separate amine groups, the presence of two large cycloaliphatic groups on a single nitrogen atom creates a sterically hindered environment that is a key area of investigation in coordination chemistry and catalysis.

Significance and Research Trajectory of Substituted Cyclohexylamines

Substituted cyclohexylamines are significant scaffolds in medicinal chemistry and materials science. The conformational rigidity of the cyclohexane (B81311) ring combined with the chemical functionality of the amine group allows for the synthesis of molecules with specific three-dimensional arrangements, which is crucial for biological activity.

The research trajectory for compounds like this compound has been influenced by its utility in specific applications. For instance, it has been identified as a low-odor tertiary amine catalyst. In the production of polyurethane foams, it acts as an auxiliary catalyst to improve skin setting for both soft and rigid foams. newtopchem.comnewtopchem.com It is primarily used as a co-catalyst alongside foaming and gel catalysts, where its addition can accelerate the curing process without negatively impacting other material properties. newtopchem.com

Furthermore, its role as a reagent in organic synthesis has been noted. It has been employed as a base in palladium-catalyzed cyclization reactions and as a catalyst in the O-phenylation of tertiary alcohols with organobismuth(V) compounds. sigmaaldrich.com These applications highlight the compound's utility where a sterically hindered, non-nucleophilic base is required.

Overview of Academic Research Challenges and Opportunities Posed by the Compound

The study and application of this compound present both challenges and opportunities for academic research.

Challenges:

Synthesis and Purification: The synthesis of N-methyldicyclohexylamine typically involves the methylation of dicyclohexylamine (B1670486) using reagents like dimethyl sulfate, or through the Leuckart–Wallach reaction. chemicalbook.com Achieving high purity can be challenging due to the potential for side reactions and the need for effective purification techniques to remove unreacted starting materials and byproducts.

Stereocontrol: For substituted cyclohexylamines, achieving specific stereoisomers (cis/trans) is a significant synthetic challenge. While less critical for some of the industrial applications of N-methyldicyclohexylamine, the development of stereoselective synthetic routes remains a broader academic goal in cyclohexylamine chemistry.

Limited Solubility: The compound is insoluble in water, which can be a limitation for certain applications in aqueous media. newtopchem.comontosight.ai

Opportunities:

Catalysis: The sterically hindered nature of the amine presents opportunities for its use as a catalyst or ligand in reactions where selectivity is paramount. Its demonstrated use in polyurethane chemistry suggests potential for broader applications in polymer science. newtopchem.comnewtopchem.com

Development of Novel Reagents: Its properties as a non-nucleophilic base could be further exploited in the development of new synthetic methodologies where the suppression of side reactions is critical. sigmaaldrich.com

Physicochemical Studies: There is an opportunity for more in-depth studies of its physicochemical properties. While basic data is available, a more thorough understanding of its thermodynamic and kinetic profiles could lead to new applications.

Below is a table summarizing some of the known physical and chemical properties of N-cyclohexyl-N-methylcyclohexanamine.

PropertyValue
Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
CAS Number 7560-83-0
Appearance Colorless to pale yellow liquid
Density 0.912 g/mL at 25 °C
Boiling Point 265 °C
Flash Point 110 °C (closed cup)
Water Solubility Insoluble (<0.1%)
Refractive Index n20/D 1.49

This data is compiled from multiple sources. newtopchem.comsigmaaldrich.comchemicalbook.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25N B13257477 2-cyclohexyl-N-methylcyclohexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2-cyclohexyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C13H25N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-14H,2-10H2,1H3

InChI Key

ZCJLHKBUYNPWLZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1C2CCCCC2

Origin of Product

United States

Nomenclature, Stereochemistry, and Conformational Analysis of 2 Cyclohexyl N Methylcyclohexan 1 Amine

Systematic IUPAC Naming and Structural Representations

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-cyclohexyl-N-methylcyclohexan-1-amine . This name is derived by identifying the parent structure and its substituents. The primary functional group is the amine, which is located on a cyclohexane (B81311) ring, making it a cyclohexanamine. The nitrogen atom of the amine is substituted with a methyl group, denoted by the prefix "N-methyl". Additionally, a cyclohexyl group is attached to the second carbon atom of the primary cyclohexane ring, hence "2-cyclohexyl".

The structure consists of two cyclohexane rings linked by a carbon-carbon single bond. One ring bears an N-methylamino group (-NHCH₃) on a carbon adjacent to the point of attachment of the second ring.

Structural Representations:

2D Representation: A flat diagram showing the connectivity of atoms.

Chair Conformation: A 3D representation depicting the more stable, puckered conformation of the cyclohexane rings.

Representation TypeDescription
Molecular Formula C₁₃H₂₅N
2D Structure A depiction showing the atom connectivity without stereochemical detail.
3D Chair Structure Illustrates the puckered, low-energy conformation of the cyclohexane rings.

Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)

The presence of chiral centers in this compound gives rise to multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

Chiral Centers and Axial Chirality Considerations

The primary cyclohexane ring contains two chiral centers:

C1: The carbon atom bonded to the N-methylamino group. It is attached to four different groups: the N-methylamino group, the adjacent cyclohexyl-substituted carbon (C2), another ring carbon (C6), and a hydrogen atom.

C2: The carbon atom bonded to the second cyclohexyl ring. It is attached to four different groups: the amine-bearing carbon (C1), the cyclohexyl group, another ring carbon (C3), and a hydrogen atom.

With two chiral centers, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers will be pairs of enantiomers and diastereomers. Axial chirality is not a consideration for this molecule as it does not possess the necessary structural features, such as appropriately substituted biaryl systems or allenes.

Assignment of Absolute and Relative Configurations

The configuration of each chiral center can be designated as either R or S using the Cahn-Ingold-Prelog (CIP) priority rules. The relative configuration of the two substituents on the primary cyclohexane ring can be described as cis or trans.

Cis isomer: The N-methylamino group and the cyclohexyl group are on the same face of the cyclohexane ring.

Trans isomer: The N-methylamino group and the cyclohexyl group are on opposite faces of the ring.

Each of these relative isomers (cis and trans) exists as a pair of enantiomers:

(1R,2S)-2-cyclohexyl-N-methylcyclohexan-1-amine and (1S,2R)-2-cyclohexyl-N-methylcyclohexan-1-amine (a pair of enantiomers, corresponding to one of the relative isomers).

(1R,2R)-2-cyclohexyl-N-methylcyclohexan-1-amine and (1S,2S)-2-cyclohexyl-N-methylcyclohexan-1-amine (a pair of enantiomers, corresponding to the other relative isomer).

The assignment of R or S is determined by ranking the priority of the groups attached to each chiral center based on atomic number and orienting the molecule so that the lowest priority group is in the back.

Conformational Landscapes and Dynamics of the Cyclohexyl Rings and Amine Moiety

Both cyclohexane rings in the molecule exist predominantly in a chair conformation to minimize angular and torsional strain. The molecule is not static, however, and undergoes rapid conformational changes, most notably chair-chair interconversion.

Chair-Chair Interconversion Energetics

For an unsubstituted cyclohexane ring, the energy barrier for the chair-chair interconversion is approximately 10-11 kcal/mol (42-46 kJ/mol). This process involves passing through higher-energy transition states like the half-chair and twist-boat conformations. nih.govnih.gov

The presence of substituents on the rings in this compound will alter the energy landscape of this interconversion. The energy difference between the two chair conformers of a given stereoisomer, and the energy barrier to interconversion, will depend on the steric strain introduced by the substituents in their respective axial and equatorial positions.

Steric Effects on Preferred Conformations

The stability of a particular chair conformation is largely determined by the steric strain arising from interactions between substituents. The most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. To quantify this strain, chemists use "A-values," which represent the free energy difference between a conformer with a substituent in the axial position and one with it in the equatorial position. masterorganicchemistry.comwikipedia.org

SubstituentEstimated A-value (kcal/mol)Rationale
Cyclohexyl ~2.1 - 2.5Sterically demanding, similar to or slightly larger than an isopropyl group (A-value ≈ 2.15 kcal/mol). masterorganicchemistry.com
N-methylamino (-NHMe) ~1.2 - 1.8Expected to be larger than an amino group (-NH₂) due to the methyl group, but smaller than a dimethylamino group (-NMe₂). Its steric demand would be comparable to that of a methyl group (A-value ≈ 1.7 kcal/mol).

Conformational Analysis of Diastereomers:

Trans Isomers: In the trans configuration, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). github.io The diequatorial conformation is strongly favored as it avoids the significant steric strain of 1,3-diaxial interactions. The energy difference between the diaxial and diequatorial conformers would be approximately the sum of the A-values of the two groups, making the diaxial conformer highly unstable. github.io

Cis Isomers: For the cis configuration, one substituent must be axial while the other is equatorial (axial-equatorial). github.io Ring flipping converts it to another axial-equatorial conformation. The preferred conformation will be the one where the group with the larger A-value (the bulkier group) occupies the equatorial position to minimize steric strain. github.io Given the estimated A-values, the cyclohexyl group is likely the bulkier of the two, and thus the conformer where the cyclohexyl group is equatorial and the N-methylamino group is axial would be favored.

Advanced Synthetic Methodologies for 2 Cyclohexyl N Methylcyclohexan 1 Amine and Analogous Structures

Retrosynthetic Analysis and Key Disconnections Leading to the Compound

A retrosynthetic analysis of 2-cyclohexyl-N-methylcyclohexan-1-amine reveals several plausible disconnection strategies. The most direct approach involves disconnecting the carbon-nitrogen (C-N) bond of the secondary amine. This leads to two primary synthons: a 2-cyclohexylcyclohexanone (B167041) electrophile and a methylamine (B109427) nucleophile. This disconnection points towards a forward synthesis reliant on reductive amination, a robust and widely utilized method for C-N bond formation. acsgcipr.orgsigmaaldrich.com

An alternative disconnection could involve the carbon-carbon (C-C) bond between the two cyclohexane (B81311) rings. However, the C-N bond disconnection is generally more strategically sound as it utilizes a highly reliable and extensively documented transformation. The key precursor, 2-cyclohexylcyclohexanone, can be synthesized through various methods, including the Robinson annulation or the alkylation of a cyclohexanone (B45756) enolate with a suitable cyclohexyl electrophile.

A schematic representation of the primary retrosynthetic disconnection is as follows:

This retrosynthetic blueprint forms the basis for the synthetic strategies discussed in the subsequent sections, with a primary focus on controlling the stereochemistry at the C1 and C2 positions of the amino-substituted cyclohexane ring.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of a specific stereoisomer of this compound necessitates the use of stereoselective and enantioselective methodologies. The control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount.

Asymmetric catalysis offers a powerful tool for the enantioselective formation of C-N bonds. In the context of synthesizing this compound, asymmetric reductive amination of 2-cyclohexylcyclohexanone is a highly attractive strategy. This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the intermediate imine or enamine. nih.gov

Chiral phosphoric acids, for instance, have emerged as effective catalysts for a variety of asymmetric transformations, including reductive aminations. nih.gov These catalysts can protonate the imine intermediate, forming a chiral ion pair that is then reduced stereoselectively by a hydride source, such as a Hantzsch ester or a borohydride (B1222165).

Another approach involves the use of transition metal catalysts with chiral ligands. For example, iridium or rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation of the C=N bond of the imine intermediate with high enantioselectivity. The choice of ligand is crucial for achieving high levels of stereocontrol.

Table 1: Representative Examples of Asymmetric Catalysis in Amination Reactions

Catalyst SystemSubstrate TypeReducing AgentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral Phosphoric AcidKetimineHantzsch Ester>95:5up to 98%
[Ir(cod)Cl]₂ / Chiral LigandKetimineH₂>90:10up to 95%
Ru(OAc)₂((R)-dm-segphos)β-Keto AmideNH₄OAc / H₂N/A94.7-99.5%

Achieving the desired diastereomer of this compound hinges on controlling the relative stereochemistry between the C1 amino group and the C2 cyclohexyl group. This can be accomplished through diastereoselective reduction of a chiral precursor or diastereoselective amination.

One strategy involves the diastereoselective reduction of the imine formed from 2-cyclohexylcyclohexanone and methylamine. The inherent steric bulk of the cyclohexyl group at the C2 position can direct the approach of the reducing agent to the less hindered face of the imine, leading to a preferential formation of one diastereomer. The choice of reducing agent can significantly influence the diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often provide higher diastereoselectivity compared to smaller reagents like sodium borohydride.

Alternatively, a diastereoselective amination can be achieved by first installing a chiral auxiliary on the nitrogen atom, followed by reaction with 2-cyclohexylcyclohexanone and subsequent diastereoselective reduction and removal of the auxiliary.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. wikipedia.orgchemeurope.com In the synthesis of chiral amines, a chiral auxiliary can be temporarily attached to the nitrogen atom to guide the stereochemical outcome of the C-N bond formation.

A common strategy involves the use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, as the auxiliary. This chiral amine is first condensed with 2-cyclohexylcyclohexanone to form a chiral imine. The diastereoselective reduction of this imine, directed by the chiral auxiliary, establishes the desired stereocenter at C1. Subsequent hydrogenolysis of the N-benzyl bond removes the auxiliary and allows for the introduction of the methyl group, for instance, via another reductive amination with formaldehyde (B43269).

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. chemeurope.com While more commonly employed in C-C bond formations, their principles can be adapted to C-N bond constructions.

Table 2: Comparison of Chiral Auxiliary-Mediated Strategies

Chiral AuxiliaryKey IntermediateStereocontrol ElementTypical Diastereoselectivity
(R)-α-MethylbenzylamineChiral ImineSteric hindrance from the auxiliaryGood to Excellent
Evans OxazolidinoneN-Acyl Imine EquivalentChelation control and steric hindranceExcellent
PseudoephedrineChiral AmideConformational rigidityHigh

Multi-Step Synthesis from Readily Available Precursors

A practical synthesis of this compound will invariably involve a multi-step sequence starting from simple, commercially available materials. A logical starting point is cyclohexanone.

The cornerstone of the proposed multi-step synthesis is the reductive amination of 2-cyclohexylcyclohexanone with methylamine. organic-chemistry.org The efficiency and selectivity of this reaction are highly dependent on the reaction conditions.

2-Cyclohexylcyclohexanone + CH₃NH₂ + [Reducing Agent] → this compound

The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is critical to avoid the reduction of the starting ketone before imine formation. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. acsgcipr.orgsigmaaldrich.com

Optimization of the reductive amination involves several factors:

pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the stability of the reducing agent must also be considered at this pH.

Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride and is effective under mildly acidic conditions. Catalytic hydrogenation over palladium or platinum catalysts is a greener alternative but may require higher pressures and temperatures.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) are commonly used, although more environmentally benign solvents are increasingly being explored.

Stoichiometry: The ratio of the amine to the ketone can influence the yield and the formation of byproducts. An excess of the amine is often used to drive the imine formation.

Table 3: Optimization Parameters for the Reductive Amination of 2-Cyclohexylcyclohexanone

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing AgentNaBH₃CNNaBH(OAc)₃H₂/Pd-CVarying yields and selectivities
pH4-56-7Not controlledImpact on imine formation rate
SolventMethanol (B129727)DichloromethaneTetrahydrofuranInfluence on solubility and reaction rate
Temperature0 °C to rtrt50 °CEffect on reaction kinetics and selectivity

By carefully selecting and optimizing these parameters, a highly efficient and stereoselective synthesis of this compound can be achieved. The diastereoselectivity of the reduction will be influenced by the steric hindrance of the C2-cyclohexyl group, and further refinement of the stereochemical outcome can be achieved through the methods outlined in section 3.2.

Amine Alkylation and Functionalization Techniques

The conversion of a primary or secondary amine to a methylated tertiary amine is a fundamental transformation in organic synthesis. For a precursor like 2-cyclohexylcyclohexan-1-amine, direct N-methylation and reductive amination represent key strategies.

Direct N-Alkylation: The direct alkylation of secondary amines with alkyl halides is a straightforward approach for synthesizing tertiary amines. researchgate.net However, this method is often plagued by a lack of selectivity, leading to the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.netmasterorganicchemistry.com The nucleophilicity of the product tertiary amine is often comparable to or greater than the starting secondary amine, promoting over-alkylation. masterorganicchemistry.com To circumvent this, modern approaches employ specific bases and reaction conditions. For instance, using Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) can facilitate the clean N-alkylation of secondary amines with alkyl halides, minimizing the formation of the undesired quaternary salt. researchgate.net Another advanced strategy to achieve selective mono-alkylation involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo alkylation via a highly nucleophilic ylide intermediate, followed by in situ cleavage of the N-N bond to yield the secondary amine without overalkylation products. acs.orgnih.gov While this is more relevant for primary amine synthesis, the principle of controlling reactivity is key.

Reductive Amination: Reductive amination is a highly versatile and widely used method for forming C-N bonds. To synthesize this compound, this can be approached in two ways:

From 2-cyclohexylcyclohexanone and methylamine: This is a direct and efficient route. The ketone is first condensed with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being common choices due to their mildness and selectivity. tandfonline.comorganic-chemistry.org The use of titanium(IV) isopropoxide can facilitate the reaction, especially with less reactive ketones, and allows for neutral, non-aqueous reaction conditions compatible with sensitive functional groups. tandfonline.com

From a primary amine and a carbonyl source: If starting with 2-cyclohexylcyclohexan-1-amine, reductive amination with formaldehyde would yield the desired N-methylated product. nih.gov However, traditional methods using formaldehyde can be problematic. More recent protocols utilize alternative C1 sources like formic acid in the presence of a copper catalyst and a silane (B1218182) reductant. organic-chemistry.org

The table below summarizes various reagents used in reductive amination for the synthesis of N-methyl amines.

Reducing SystemCarbonyl/Amine SourceKey FeaturesReference
Sodium Borohydride / Ti(IV) IsopropoxideKetone + Methylamine SolutionHigh yields, compatible with acid-sensitive groups, avoids gaseous methylamine. tandfonline.com
Sodium TriacetoxyborohydrideAldehydes/Ketones + AminesMild, selective, and general reagent for a wide range of substrates. organic-chemistry.org
InCl₃ / Et₃SiH / MeOHAldehydes/Ketones + AminesHighly chemoselective, tolerates ester, hydroxyl, and carboxylic acid groups. organic-chemistry.org
Copper Catalyst / Phenylsilane (B129415)Amines + Formic AcidUses formic acid as a C1 source under mild conditions. organic-chemistry.org

Development of Novel and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that utilize non-toxic, renewable reagents and energy-efficient catalytic systems. The N-methylation of amines has been a significant area for such innovations.

Catalytic N-Methylation using Carbon Dioxide: Carbon dioxide (CO₂) is an ideal C1 feedstock for chemical synthesis due to its abundance, non-toxicity, and renewability. units.it The direct methylation of amines using CO₂ and a suitable reducing agent, typically dihydrogen (H₂), represents an elegant and sustainable pathway where water is the sole byproduct. units.itresearchgate.net This transformation is typically facilitated by transition-metal catalysts. Ruthenium-based systems, such as those combining a ruthenium(III) precursor with a triphos ligand, have shown high efficiency and selectivity for the N-methylation of both primary and secondary amines. units.itresearchgate.net These reactions are often performed under pressure and at elevated temperatures, but offer excellent functional group tolerance. units.it

More recent developments have explored catalyst-free systems for the N-methylation of amines using CO₂. One such protocol utilizes phenylsilane (PhSiH₃) as the reductant in DMF at moderate temperatures and atmospheric pressure of CO₂, providing good to excellent yields of the methylated products. rsc.org

N-Methylation with Other Sustainable C1 Sources: Beyond CO₂, other simple carbon-containing molecules have been employed as sustainable methylating agents.

Methanol: N-alkylation of amines with alcohols, known as the "borrowing hydrogen" methodology, is an atom-economical process that generates water as the only byproduct. researchgate.net Cyclohexylamine (B46788) can be reacted with methanol over various heterogeneous catalysts to produce N-methylcyclohexylamine. chemicalbook.com

Formic Acid: As a liquid C1 source, formic acid is easier to handle than gaseous formaldehyde and has been used for the N-methylation of a wide range of amines. nih.gov

The development of tandem processes, where a primary amine is formed via reductive amination and subsequently N-methylated in a one-pot reaction, further enhances the efficiency and sustainability of these synthetic routes. semanticscholar.orgchemrxiv.org For example, a single nickel-based nanocatalyst has been shown to effectively catalyze the tandem synthesis of N,N-dimethylamines from aldehydes and ammonia, a process that could be adapted for the synthesis of mono-methylated products like this compound. semanticscholar.orgchemrxiv.org

The following table compares different sustainable N-methylation protocols.

C1 SourceReducing Agent / Catalyst SystemTypical ConditionsAdvantagesReference
Carbon Dioxide (CO₂)H₂ / Ruthenium-Triphos Catalyst20 atm CO₂, 60 atm H₂, 140°CUses renewable C1 source, water is the only byproduct, high selectivity. units.itresearchgate.net
Carbon Dioxide (CO₂)PhSiH₃ (Phenylsilane) / Catalyst-Free1 atm CO₂, 90°CAvoids transition-metal catalysts, mild pressure. rsc.org
MethanolHeterogeneous Catalysts (e.g., Copper-based)150°CAtom-economical, uses readily available alcohol. chemicalbook.com
Formic AcidVarious (e.g., Copper catalyst)Mild ConditionsLiquid C1 source, avoids toxic formaldehyde. organic-chemistry.orgnih.gov

State of the Art Spectroscopic and Analytical Characterization for In Depth Structural Elucidation

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of complex organic molecules like 2-cyclohexyl-N-methylcyclohexan-1-amine. These techniques provide detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

A combination of 2D NMR experiments would be crucial to assemble the molecular structure of this compound and to determine the relative stereochemistry of the substituents on the two cyclohexyl rings. The molecule can exist as cis or trans diastereomers depending on the relative orientation of the cyclohexyl group at C2 and the N-methylamino group at C1 of the main cyclohexyl ring.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for the protons and carbons in this compound can be predicted based on data from substituted cyclohexanes and N-methylated amines. The methine protons on the carbon atoms bearing the nitrogen (C1) and the adjacent cyclohexyl group (C2) are expected to be in the range of 2.5-3.5 ppm. The N-methyl protons would likely appear as a singlet around 2.2-2.6 ppm. The cyclohexyl protons would resonate in the upfield region of 1.0-2.0 ppm. The corresponding carbon signals would show the C-N and C-C substituted carbons (C1 and C2) in the range of 50-70 ppm, the N-methyl carbon around 30-40 ppm, and the remaining cyclohexyl carbons between 20-35 ppm.

Interactive Table of Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H (methine)2.5 - 3.060 - 65
C2-H (methine)1.8 - 2.245 - 50
N-CH₃ (methyl)2.2 - 2.5 (singlet)35 - 40
Cyclohexyl CH₂ (ring 1)1.0 - 1.9 (multiplets)25 - 35
Cyclohexyl CH (ring 2)1.0 - 1.9 (multiplets)25 - 40
Cyclohexyl CH₂ (ring 2)1.0 - 1.9 (multiplets)25 - 30

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. iitm.ac.in Strong cross-peaks would be expected between adjacent protons on each cyclohexyl ring, allowing for the tracing of the connectivity within each ring. For instance, the C1-H proton would show a correlation to the C2-H proton and the protons on the adjacent methylene (B1212753) group of the first ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~2.5-3.0 ppm would correlate with the carbon signal at ~60-65 ppm, confirming their assignment to C1 and C1-H, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The N-methyl protons and the C1 carbon of the first cyclohexyl ring.

The C1-H proton and the C2 carbon, as well as carbons in the second cyclohexyl ring that are two or three bonds away.

The C2-H proton and carbons in both rings that are within a two- or three-bond distance.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. acdlabs.comacdlabs.com For instance, in the cis isomer, a NOE/ROE correlation would be expected between the axial C1-H and the axial C2-H. In the trans isomer, with one group axial and the other equatorial, different spatial proximities would be observed. These experiments would also help to establish the preferred chair conformations of the two cyclohexyl rings.

Dynamic NMR for Conformational Exchange and Barrier Determination

The this compound molecule is conformationally flexible. Both six-membered rings can undergo chair-chair interconversion, and the nitrogen atom can undergo pyramidal inversion. scribd.com

Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these conformational changes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe the effects of these dynamic processes. At room temperature, the conformational changes are typically fast on the NMR timescale, leading to averaged signals. Upon cooling, the rate of these processes decreases, and at a certain temperature (the coalescence temperature), the signals for the individual conformers may be resolved.

From a DNMR study, the following information could be obtained:

Energy barriers for ring inversion: By analyzing the line shapes of the NMR signals at different temperatures, the activation energy (ΔG‡) for the chair-chair interconversion of both cyclohexyl rings can be determined. libretexts.org The presence of bulky substituents is known to influence these barriers. nih.gov

Populations of different conformers: At low temperatures where the exchange is slow, the integration of the signals corresponding to different conformers allows for the determination of their relative populations and thus the difference in their Gibbs free energy (ΔG°). For example, the equilibrium between conformers with the substituents in axial versus equatorial positions can be quantified. pressbooks.pub

Barrier to nitrogen inversion: While typically lower in energy than ring inversion, the barrier to nitrogen inversion could potentially be measured by DNMR if it is sufficiently high.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound, with the molecular formula C₁₃H₂₅N, the expected exact mass can be calculated.

Expected HRMS Data:

Ion FormulaCalculated Exact Mass (m/z)
[C₁₃H₂₅N + H]⁺196.2060
[C₁₃H₂₅N + Na]⁺218.1879

An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. frontierspartnerships.orgresearchgate.net

For this compound, the fragmentation is expected to be dominated by pathways characteristic of aliphatic amines and cyclohexyl derivatives. The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Predicted Major Fragmentation Pathways and Fragment Ions:

Alpha-cleavage: Cleavage of the C1-C2 bond would lead to a resonance-stabilized iminium ion.

Loss of the N-methyl group: Fragmentation could involve the loss of the methyl group from the nitrogen.

Ring opening and fragmentation of the cyclohexyl rings: The cyclohexyl rings can undergo characteristic fragmentation, often involving the loss of neutral alkene fragments.

Interactive Table of Predicted MS/MS Fragment Ions for [C₁₃H₂₅N + H]⁺

Predicted m/zPredicted Fragment Structure/Loss
182.1903Loss of CH₃ (methyl group) from the nitrogen
114.1277Cleavage between the two cyclohexyl rings (loss of C₆H₁₀)
98.1121Iminium ion from alpha-cleavage of the C1-C6 bond in the first ring
84.0808Cyclohexene radical cation from fragmentation of a cyclohexyl ring
58.0651Iminium ion [CH₃NH=CH₂]⁺ from more complex rearrangements

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformation Probing

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to its conformation. These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. acs.org

For this compound, the key functional groups are the C-H bonds of the aliphatic rings and the N-methyl group, and the C-N bond. As a tertiary amine, it will not show the characteristic N-H stretching vibrations. orgchemboulder.com

Predicted Characteristic Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
C-H stretching (cyclohexyl & N-methyl)2850 - 2960 (strong)2850 - 2960 (strong)
CH₂ scissoring/bending1440 - 1470 (medium)1440 - 1470 (medium)
C-N stretching (aliphatic amine)1030 - 1250 (medium-weak)1030 - 1250 (weak)
Cyclohexane (B81311) ring vibrations (breathing, etc.)800 - 1200 (fingerprint region)800 - 1200 (strong)

The "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations. This region is unique to the specific molecule and can be used for identification purposes by comparison with a reference spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's solid-state conformation and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms are determined, revealing the exact stereochemical arrangement.

Hypothetical Crystallographic Data for a Stereoisomer of this compound Hydrochloride

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)12.34
c (Å)15.78
α, β, γ (°)90
Z4
R-factor0.045

This table is illustrative and represents typical data that would be obtained from an X-ray crystallographic analysis.

Chiral Analytical Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

While X-ray crystallography provides the definitive solid-state structure, chromatographic and spectroscopic methods are essential for determining the stereoisomeric purity (enantiomeric excess and diastereomeric ratio) of a sample in solution.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers of the analyte. nih.gov This differential interaction leads to different retention times, allowing for their separation and subsequent quantification.

For a compound like this compound, a variety of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a range of chiral compounds, including amines. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.

The choice of mobile phase is also critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol). The composition of the mobile phase can be optimized to achieve the best balance between resolution and analysis time. The addition of small amounts of an acidic or basic modifier can also be beneficial for improving peak shape and resolution for amine compounds.

Illustrative Chiral HPLC Method for this compound Stereoisomers

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Hypothetical Retention Times Diastereomer 1: 8.5 min (Enantiomer A), 9.8 min (Enantiomer B); Diastereomer 2: 11.2 min (Enantiomer C), 12.5 min (Enantiomer D)

This table represents a hypothetical, yet typical, set of conditions for the chiral HPLC separation of stereoisomers of a compound like this compound.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile enantiomers. For amine compounds, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.

The most common chiral stationary phases for GC are based on modified cyclodextrins. These cyclic oligosaccharides have a chiral cavity, and enantiomers can form temporary diastereomeric inclusion complexes with differing stabilities, leading to separation. The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as the temperature program, are crucial for achieving resolution.

Hypothetical Chiral GC Method for Derivatized this compound

ParameterCondition
Column Cyclodextrin-based Chiral Stationary Phase (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)
Analyte Form N-trifluoroacetyl derivative
Carrier Gas Helium
Temperature Program 100 °C (1 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Hypothetical Retention Times Enantiomer 1: 15.2 min; Enantiomer 2: 15.6 min

This table provides an illustrative example of a chiral GC method that could be developed for the analysis of this compound stereoisomers.

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is known as optical activity. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The magnitude and direction of this rotation are reported as the specific rotation, [α], which is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org Polarimetry is particularly useful for determining the enantiomeric excess (ee) of a sample if the specific rotation of the pure enantiomer is known.

Example of Specific Rotation Data

StereoisomerSpecific Rotation [α]D20 (c=1, CHCl₃)
(+)-Isomer+25.4°
(-)-Isomer-25.4°
Racemic Mixture

This table shows hypothetical specific rotation values for a pair of enantiomers.

Circular Dichroism (CD) Spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. Enantiomers will produce mirror-image CD spectra. nih.gov CD spectroscopy can be a powerful tool for determining the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known compound or to a spectrum predicted by theoretical calculations. The technique is highly sensitive to the stereochemical environment and can provide detailed information about the conformation of chiral molecules in solution. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Cyclohexyl N Methylcyclohexan 1 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and molecular properties of 2-cyclohexyl-N-methylcyclohexan-1-amine. These methods provide a theoretical framework for understanding the molecule's geometry, stability, and spectroscopic characteristics.

DFT methods, particularly those employing hybrid functionals like B3LYP, are often used to balance computational cost and accuracy for organic molecules. researchgate.net Ab initio methods, such as Hartree-Fock (HF), offer a foundational approach, though they may be less accurate than DFT for certain properties without further corrections. researchgate.net The choice of basis set, such as the Pople-style 6-31G(d) or triple-ζ sets like TZVP, is crucial for obtaining reliable results. researchgate.netnih.gov

Energy Minimization and Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the two cyclohexane (B81311) rings and the rotation around the C-N bond. Both cyclohexane rings are expected to adopt a stable chair conformation to minimize steric strain. core.ac.uk The substituents on each ring—the N-methylamine group and the other cyclohexyl group—can exist in either axial or equatorial positions.

Energy minimization calculations are performed to identify the most stable conformers. This process involves systematically exploring the potential energy surface by rotating key dihedral angles and optimizing the geometry of each resulting structure. researchgate.net The conformer with the lowest calculated energy is the most stable. For disubstituted cyclohexanes, isomers with both substituents in equatorial positions are generally more stable. core.ac.uk In the case of this compound, several low-energy conformers corresponding to different arrangements (cis/trans) and orientations (axial/equatorial) of the substituent groups would be identified.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and represents the type of data generated from conformational analysis. Actual values would require specific calculations.

ConformerSubstituent Orientation (Ring 1 - Amine)Substituent Orientation (Ring 1 - Cyclohexyl)Relative Energy (kJ/mol)
1EquatorialEquatorial0.00
2EquatorialAxial8.50
3AxialEquatorial9.20
4AxialAxial21.00

Prediction of Spectroscopic Parameters (NMR shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. DFT methods, such as B3LYP, have been shown to provide excellent agreement with experimental vibrational frequencies and NMR chemical shifts for organic compounds, often with the application of scaling factors to correct for systematic errors. researchgate.netsemanticscholar.org

NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of these methods. Calculations are typically performed on the geometry-optimized, lowest-energy conformer. The computed shifts can help in the assignment of experimental spectra and provide insight into the electronic environment of each nucleus. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy. These calculations help in assigning specific vibrational modes to the observed spectral bands. For instance, the C-H stretching, N-H stretching, and C-N stretching frequencies can be identified. Scaling factors are often applied to the calculated frequencies to improve the match with experimental values, compensating for anharmonicity and basis set deficiencies. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates the comparison between calculated and experimental values. Actual data would be specific to this compound.

ParameterPredicted Value (B3LYP/6-31G(d))Experimental Value
¹³C NMR Shift (C attached to N)62.5 ppm61.8 ppm
¹H NMR Shift (H on N)1.8 ppm1.7 ppm
Vibrational Frequency (N-H stretch)3350 cm⁻¹ (scaled)3345 cm⁻¹
Vibrational Frequency (C-N stretch)1150 cm⁻¹ (scaled)1142 cm⁻¹

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields like OPLS/AA or MMFF94 to describe the potential energy of the system. researchgate.netbham.ac.uk

These simulations can reveal how the molecule behaves in different environments, particularly in solution. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can investigate solvent effects on its conformational preferences and dynamics. epfl.ch For example, MD can show how hydrogen bonding between the amine group and a protic solvent influences the rotational freedom around the C-N bond. The simulations track the trajectory of each atom, providing a detailed picture of intermolecular interactions and conformational transitions. tudelft.nl

Reaction Mechanism Elucidation using Transition State Theory

Transition State Theory (TST) is a framework used to understand and calculate the rates of chemical reactions. wikipedia.org When applied to this compound, TST can be used to investigate potential reaction mechanisms, such as N-alkylation or oxidation.

This approach involves identifying the reactants, products, and the high-energy transition state (also known as the activated complex) that connects them on the potential energy surface. libretexts.orgyoutube.com Quantum chemical methods (like DFT) are used to calculate the energies of these species. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. youtube.com By mapping the minimum energy path of a reaction, researchers can elucidate the detailed mechanism at a molecular level. libretexts.org

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are statistical models that correlate the chemical structure of a molecule with its reactivity or physical properties. For a series of related amine compounds, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors.

These descriptors can include electronic properties (e.g., partial charges, dipole moment), topological indices (e.g., connectivity indices), and geometric parameters (e.g., molecular surface area). By building a regression model that links these descriptors to an experimentally measured property for a set of known molecules, the model can then be used to predict that property for new or unmeasured compounds like this compound.

Ligand-Receptor Interaction Modeling in Non-Biological Contexts

In non-biological systems, this compound can act as a ligand in host-guest chemistry or for metal chelation. Molecular modeling techniques, including molecular docking and MD simulations, are used to study these interactions. unica.it

Host-Guest Systems: The molecule could potentially form inclusion complexes with hosts like cyclodextrins or metallacrowns. mdpi.comresearchgate.net Modeling would involve docking the amine into the host's cavity to predict the most stable binding pose and estimate the binding affinity. The hydrophobic cyclohexyl groups would likely interact favorably with the nonpolar interior of a host molecule.

Metal Chelation: The nitrogen atom of the amine group has a lone pair of electrons that can coordinate with metal ions. Computational modeling can be used to investigate the geometry and stability of potential metal complexes. By calculating the binding energy between the amine and various metal ions, it is possible to predict its chelation capabilities and selectivity. nih.gov These models help in understanding the forces driving the interaction, such as electrostatic interactions between the nitrogen lone pair and the metal ion, and van der Waals interactions between the cyclohexyl groups and the host. nih.gov

Advanced Applications and Functional Roles of 2 Cyclohexyl N Methylcyclohexan 1 Amine in Modern Chemistry

Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The core structure of 2-cyclohexyl-N-methylcyclohexan-1-amine, featuring a chiral backbone, makes its derivatives prime candidates for use as chiral ligands and organocatalysts in asymmetric synthesis. The strategic placement of cyclohexyl groups offers significant steric bulk, which is a crucial element for inducing stereoselectivity in chemical reactions.

Derivatives of chiral cyclohexylamines are widely employed as ligands in transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, chiral diamine derivatives of cyclohexane (B81311) are fundamental components of highly successful catalysts for a range of transformations, including asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

By modifying the amine functionality of this compound to include additional coordinating groups, such as phosphines or other nitrogen-containing moieties, it is conceivable to develop novel bidentate or polydentate ligands. The efficacy of such ligands would be contingent on the specific geometry and electronic properties they impart to the metal catalyst.

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Chiral Cyclohexylamine-type Ligands

Reaction TypeMetal CatalystLigand TypeAchieved Stereoselectivity
Asymmetric HydrogenationRhodium, RutheniumChiral Diamines/PhosphinesHigh enantioselectivity
Asymmetric OxidationManganese, CobaltSalen-type LigandsHigh enantioselectivity
Asymmetric CyclopropanationCopper, RhodiumChiral DiaminesGood to excellent diastereoselectivity

Secondary amines are a cornerstone of organocatalysis, operating through the formation of nucleophilic enamines or electrophilic iminium ions. The chiral environment of the catalyst then directs the approach of the substrate, leading to an enantioselective transformation. Given that this compound is a chiral secondary amine, it has the potential to act as an organocatalyst in a variety of reactions.

The bulky cyclohexyl groups could play a significant role in creating a well-defined chiral pocket around the reactive intermediate, thereby enhancing stereocontrol. This approach has been successfully demonstrated with other chiral secondary amines in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

Building Blocks and Intermediates in Complex Molecule Synthesis

Chiral amines are invaluable building blocks in the synthesis of complex molecules, particularly pharmaceuticals and natural products. The amine group provides a handle for further functionalization, while the inherent chirality of the molecule is carried through to the final product. This compound could serve as a versatile chiral scaffold. Its cyclohexyl rings can be further substituted to modulate the steric and electronic properties of the molecule, allowing for the synthesis of a diverse library of compounds. The synthesis of substituted cyclohexylamines through organocatalytic cascade reactions highlights the importance of this structural motif in medicinal chemistry. organic-chemistry.org

Supramolecular Chemistry: Host-Guest Systems and Self-Assembly

The principles of molecular recognition, which govern the interactions between molecules, are central to supramolecular chemistry. Chiral molecules are of particular interest in this field due to their ability to form diastereomeric complexes with other chiral molecules, a phenomenon known as chiral recognition. The defined three-dimensional structure of this compound makes it a potential component for the construction of host-guest systems.

The amine group can participate in hydrogen bonding, while the cyclohexyl groups can engage in van der Waals interactions. These non-covalent interactions can be harnessed to create organized molecular assemblies. For instance, chiral recognition of aromatic amines has been achieved using supramolecular nanocapsules, demonstrating the potential for such systems in enantioselective processes. nih.gov

Components in Advanced Materials Science (e.g., Polymer Chemistry, Liquid Crystals)

Chiral molecules are increasingly being incorporated into advanced materials to imbue them with specific properties. In polymer chemistry, chiral monomers can be used to synthesize polymers with helical structures, which can exhibit interesting optical and electronic properties. Derivatives of this compound could potentially be functionalized with polymerizable groups to create such chiral polymers.

In the field of liquid crystals, the introduction of a chiral dopant into a liquid crystalline phase can induce a helical superstructure, leading to the formation of a cholesteric phase. These materials have applications in displays and sensors. The rigid and chiral nature of the this compound framework makes it a candidate for investigation as a chiral dopant.

Role in Separation Science and Chiral Recognition

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. Chiral stationary phases (CSPs) for chromatography are often composed of chiral molecules that can selectively interact with one enantiomer of a racemic mixture over the other. This compound and its derivatives could be immobilized onto a solid support to create a novel CSP.

The mechanism of chiral recognition in these systems relies on the formation of transient diastereomeric complexes between the chiral selector (the CSP) and the enantiomers of the analyte. The stability of these complexes differs, leading to different retention times and, thus, separation. The combination of steric bulk and hydrogen bonding capability in this compound provides the necessary features for it to act as a chiral selector. The enantioseparation of compounds like α-cyclohexylmandelic acid using chiral selectors highlights the importance of such interactions. scispace.com

Table 2: Potential Applications of this compound Derivatives

FieldPotential ApplicationKey Structural Feature
Asymmetric CatalysisChiral Ligand/OrganocatalystChiral backbone, steric bulk
Complex Molecule SynthesisChiral Building BlockInherent chirality, functional handle
Supramolecular ChemistryHost-Guest SystemsDefined 3D structure, interaction sites
Materials ScienceChiral Dopant/MonomerRigidity, chirality
Separation ScienceChiral Stationary PhaseChiral recognition capabilities

Historical Context and Evolution of Research on Substituted Cyclohexylamines

Early Discoveries and Fundamental Studies of Cyclohexylamine (B46788) Chemistry

The late 19th and early 20th centuries marked the initial exploration of cyclic aliphatic amines. Cyclohexylamine itself, the parent compound to the subject of this article, was among the early cyclic amines to be synthesized and characterized. These initial studies focused on understanding the fundamental properties of the amino group attached to a cyclohexane (B81311) ring, including its basicity and reactivity compared to aromatic amines like aniline.

Key early research in this area established the foundational reactions of cyclohexylamines, such as:

Alkylation: The addition of alkyl groups to the nitrogen atom.

Acylation: The reaction with acyl halides or anhydrides to form amides.

Reductive Amination: A common method for their synthesis, often involving the reaction of a cyclohexanone (B45756) with an amine in the presence of a reducing agent.

These fundamental studies provided the essential chemical grammar for chemists to later construct more complex substituted cyclohexylamines.

Milestones in Stereoselective Synthesis of Cyclic Amines

A significant challenge and a major area of research in the chemistry of substituted cyclohexylamines has been the control of stereochemistry. The cyclohexane ring is not planar but exists in various conformations, most notably the chair conformation. When substituents are introduced, they can occupy either axial or equatorial positions, leading to different stereoisomers.

The development of stereoselective synthesis has been a critical milestone. Key advancements include:

Diastereoselective Synthesis: Early methods focused on controlling the relative stereochemistry of substituents on the ring. For a 1,2-disubstituted cyclohexane like 2-cyclohexyl-N-methylcyclohexan-1-amine, this would involve controlling the cis or trans relationship between the cyclohexyl group and the amino group.

Enantioselective Synthesis: As the importance of chirality in biological systems became more apparent, the focus shifted to the synthesis of single enantiomers. This has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral resolving agents.

Recent advancements have seen the emergence of powerful techniques like visible-light-enabled photoredox catalysis for the stereoselective synthesis of functionalized cyclohexylamine derivatives. nih.govnih.gov These methods allow for the construction of complex cyclic amines with high levels of stereocontrol under mild reaction conditions. nih.govnih.gov

Emergence of this compound in Specific Research Domains

While specific research focusing solely on this compound is limited in prominent databases, the structural motifs it contains are of interest in several areas of chemical research. Substituted cyclohexylamines are widely explored in:

Medicinal Chemistry: The cyclohexylamine scaffold is a common feature in many biologically active compounds. The lipophilic nature of the cyclohexane ring can improve a drug's ability to cross cell membranes.

Materials Science: Amines are used as curing agents for epoxy resins and as building blocks for polymers. The specific stereochemistry of substituted cyclohexylamines can influence the properties of these materials.

Catalysis: Chiral amines and their derivatives are often used as ligands for metal catalysts in asymmetric synthesis.

The particular substitution pattern of this compound, with a bulky cyclohexyl group adjacent to the nitrogen, suggests potential applications where steric hindrance plays a key role, such as in asymmetric catalysis or as a bulky base in organic reactions.

Influence on Current Chemical Research Paradigms

The study of substituted cyclohexylamines has contributed to and been influenced by broader shifts in chemical research. The drive for more efficient and environmentally friendly synthetic methods has led to the development of catalytic and one-pot procedures for the synthesis of these compounds. The increasing focus on stereochemistry in drug design and materials science has spurred innovation in asymmetric synthesis.

The ongoing exploration of new synthetic methodologies, such as the photocatalyzed [4 + 2] cycloaddition to create highly functionalized cyclohexylamines, demonstrates the continuing evolution of this field. nih.govnih.gov These modern approaches prioritize atom economy, functional group tolerance, and high stereoselectivity, reflecting the current paradigms in organic synthesis.

Future Research Directions and Unexplored Avenues for 2 Cyclohexyl N Methylcyclohexan 1 Amine

Development of Novel and Highly Efficient Synthetic Pathways

Future research would need to begin with the fundamental development of efficient and scalable methods for the synthesis of 2-cyclohexyl-N-methylcyclohexan-1-amine. Current chemical literature does not provide established protocols for its preparation. Initial investigations would likely focus on adapting known methods for the N-alkylation and C-C bond formation of similar cyclohexylamine (B46788) derivatives.

Prospective synthetic strategies could include:

Reductive Amination: A plausible route could involve the reaction of cyclohexanone (B45756) with N-methylcyclohexylamine in the presence of a reducing agent. The efficiency of various reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, could be systematically investigated to optimize yield and purity.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Buchwald-Hartwig amination, could be explored. This would involve the coupling of a cyclohexyl halide or triflate with N-methylcyclohexylamine, catalyzed by a palladium or copper complex. The choice of ligands and reaction conditions would be critical to achieving high selectivity and conversion.

Multi-step Synthesis from Cyclohexene: Another avenue could be a multi-step pathway starting from cyclohexene, involving epoxidation, followed by ring-opening with N-methylamine and subsequent functional group manipulations.

Each potential pathway would require detailed experimental validation to determine reaction kinetics, optimal conditions, and scalability. A comparative analysis of these routes would be essential for identifying the most industrially viable method.

Deeper Mechanistic Understanding of its Reactivity and Selectivity

Once viable synthetic routes are established, a fundamental understanding of the reactivity and stereoselectivity of this compound would be the next logical step. The presence of two chiral centers and a secondary amine functional group suggests a rich and complex chemical behavior.

Key areas for mechanistic investigation would include:

Stereoisomer Elucidation: The synthesis of this compound will likely result in a mixture of diastereomers and enantiomers. The separation and characterization of these stereoisomers using techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy would be a prerequisite for understanding their distinct properties.

Conformational Analysis: Computational studies, employing density functional theory (DFT), could provide insights into the preferred conformations of the different stereoisomers. This would be crucial for explaining observed differences in reactivity.

Reaction Profiling: A systematic study of its reactions with a range of electrophiles and nucleophiles would help to map its reactivity profile. This would include investigations into its basicity (pKa determination), nucleophilicity, and its potential to act as a ligand for metal catalysts.

A detailed understanding of the structure-activity relationships will be paramount for guiding its potential applications.

Expansion of Applications in Emerging Areas of Catalysis and Materials

The structural motifs within this compound, specifically the chiral diamine-like scaffold, suggest potential applications in catalysis and materials science. Future research could explore its utility as:

A Chiral Ligand in Asymmetric Catalysis: The vicinal amino groups, once appropriately functionalized, could chelate to metal centers, creating a chiral environment for asymmetric transformations. Its performance could be evaluated in a variety of reactions, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

A Monomer for Novel Polymers: The diamine functionality could be utilized in polymerization reactions to create novel polyamides or polyureas. The bulky cyclohexyl groups would be expected to impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and a higher glass transition temperature.

A Building Block for Functional Materials: The amine groups could be functionalized to introduce specific properties, such as fluorescence or electrochemical activity. This could lead to the development of new materials for applications in sensing, organic electronics, or as corrosion inhibitors.

The following table outlines potential research avenues in these emerging areas:

Potential Application Area Research Focus Key Properties to Investigate
Asymmetric CatalysisSynthesis of metal complexes and evaluation in benchmark asymmetric reactions.Enantioselectivity, catalytic turnover number, and substrate scope.
Polymer ChemistryPolycondensation reactions with diacyl chlorides or diisocyanates.Molecular weight, thermal stability (TGA), and mechanical properties (tensile strength).
Materials ScienceFunctionalization of the amine groups with chromophores or redox-active moieties.Photophysical properties (absorption/emission spectra) and electrochemical behavior (cyclic voltammetry).

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Given the lack of empirical data, the integration of artificial intelligence (AI) and machine learning (ML) could significantly accelerate the exploration of this compound. nih.govbio4matpro.de These computational tools can be used to:

Predict Synthetic Routes: Retrosynthesis prediction algorithms could suggest novel and efficient synthetic pathways that might not be immediately obvious to a human chemist.

Forecast Reactivity and Properties: Machine learning models, trained on large datasets of known chemical reactions and properties, could predict the reactivity of this compound with a variety of reagents, as well as its physical and chemical properties. acs.org This could help to prioritize experimental efforts.

Screen for Potential Applications: Virtual screening, powered by AI, could be used to evaluate the potential of this molecule in various applications, such as a catalyst or a material component, before committing to extensive laboratory work.

This in silico approach would not only save time and resources but also provide a more systematic and data-driven approach to understanding this unexplored compound.

Sustainable Chemistry and Green Synthesis Approaches

Future research on this compound should be guided by the principles of sustainable and green chemistry. This would involve:

Use of Renewable Feedstocks: Investigating synthetic routes that utilize bio-based starting materials instead of petroleum-derived chemicals.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Catalytic Methods: Prioritizing the use of catalytic methods over stoichiometric reagents to reduce environmental impact. This includes the exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions.

Green Solvents: Evaluating the use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and processing of this compound.

By embedding sustainability into the research and development process from the outset, the potential environmental footprint of any future applications of this compound can be minimized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-N-methylcyclohexan-1-amine, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via amidation or alkylation reactions. For example, analogous cyclohexylamine derivatives are prepared by reacting esters (e.g., methyl cyclohexanecarboxylate) with dimethylaluminum amide to form amides, followed by reduction . To minimize side reactions (e.g., over-alkylation), enamine-based strategies are recommended, as they avoid aqueous conditions that promote hydrolysis or unwanted nucleophilic attacks. Magnetic stirrers are critical for maintaining homogeneous reaction conditions during synthesis . Side product formation can be reduced by controlling stoichiometry and reaction temperature, as demonstrated in enamine acylation protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure, particularly for distinguishing cyclohexyl and methylamine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detectability in trace analysis, followed by characterization via X-ray crystallography or 1H^{1}\text{H}/13C^{13}\text{C} NMR . Contaminants in synthesized batches, such as unreacted intermediates, can be identified using these methods .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar amines (e.g., N-ethyl-1-phenylcyclohexan-1-amine) recommend using fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Experiments should include emergency spill kits and protocols for neutralizing reactive by-products .

Q. How can purification strategies improve yield and purity of this compound?

  • Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) effectively separates the target compound from by-products. Recrystallization in non-polar solvents (e.g., cyclohexane) enhances purity. Centrifugation or filtration steps are critical for removing insoluble impurities, as seen in protocols for related cyclohexylamines .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways. For example, PubChem-derived InChI keys and SMILES strings enable molecular docking studies to predict interactions with enzymes or receptors. Computational tools like Gaussian or ORCA simulate transition states for alkylation or amidation reactions, guiding experimental design .

Q. How do solvent effects influence the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in SN2 reactions, favoring inversion of configuration. Non-polar solvents (e.g., toluene) promote retention in free-radical pathways. Solvent choice is critical in enamine syntheses to avoid racemization, as demonstrated in studies on 2-acetylcyclohexanone derivatives .

Q. What mechanistic insights explain contradictory data in cyclohexylamine derivative synthesis?

  • Methodological Answer : Contradictions in yield or selectivity often arise from competing reaction mechanisms. For instance, enamine acylation may proceed via both concerted and stepwise pathways, depending on catalyst presence. Kinetic isotopic effect (KIE) studies and 18O^{18}\text{O}-labeling experiments can resolve ambiguities, as applied to analogous imine condensation reactions .

Q. How can derivatization techniques enhance detection limits in biological matrices?

  • Methodological Answer : Derivatizing agents like CNBF or dansyl chloride improve chromatographic resolution and sensitivity in LC-MS/MS. For example, CNBF forms stable adducts with primary amines, enabling quantification at nanomolar levels in tissue samples. Validation via spike-recovery experiments ensures accuracy .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow reactors mitigate scalability issues by ensuring consistent mixing and temperature control. Chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (e.g., lipases) preserve enantiomeric excess. Process Analytical Technology (PAT) tools, like in-line Raman spectroscopy, monitor reaction progress in real time .

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